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Compound of Interest

Compound Name: 1650-M15

Cat. No.: B2792469 Get Quote

An Important Note on "1650-M15": Initial searches for "1650-M15" did not identify a specific

therapeutic agent. However, extensive research has revealed that this identifier is likely a

misinterpretation of the clinical trial identifier M15-991. This study, along with others,

investigates the efficacy and safety of Risankizumab for the treatment of moderately to

severely active Crohn's Disease.[1][2][3][4] These application notes will, therefore, focus on

Risankizumab.

Introduction
Risankizumab is a humanized IgG1 monoclonal antibody that has shown significant efficacy in

the treatment of Crohn's disease, a chronic inflammatory disorder of the gastrointestinal tract.

[5] It offers a targeted therapeutic approach by selectively inhibiting the p19 subunit of

interleukin-23 (IL-23), a key cytokine implicated in the pathogenesis of Crohn's disease. These

notes provide an overview of Risankizumab's mechanism of action, detailed experimental

protocols derived from clinical trials, and a summary of key quantitative data for researchers

and drug development professionals.

Mechanism of Action
Risankizumab functions by specifically binding to the p19 subunit of the IL-23 cytokine. This

selective binding prevents IL-23 from interacting with its receptor on immune cells, thereby

inhibiting the downstream signaling cascade. The IL-23/Th17 axis is a crucial pathway in the

inflammatory process of Crohn's disease, and its inhibition by Risankizumab leads to a

reduction in the production of pro-inflammatory cytokines such as IL-17A, IL-17F, and IL-22.
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This targeted approach distinguishes Risankizumab from other biologics, such as

Ustekinumab, which targets the p40 subunit common to both IL-12 and IL-23. By selectively

blocking the IL-23 pathway, Risankizumab effectively reduces intestinal inflammation and

epithelial damage associated with Crohn's disease.

Signaling Pathway
The following diagram illustrates the IL-23 signaling pathway and the mechanism of action of

Risankizumab.
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Risankizumab inhibits the IL-23 signaling pathway.
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Quantitative Data Summary
The efficacy of Risankizumab in treating moderately to severely active Crohn's disease has

been evaluated in several key clinical trials. The following tables summarize the primary

efficacy endpoints from the ADVANCE, MOTIVATE, and SEQUENCE studies.

Table 1: Clinical Remission and Endoscopic Response at Week 12 (ADVANCE and MOTIVATE

Induction Trials)

Outcome ADVANCE Trial MOTIVATE Trial

Treatment Arm Risankizumab 600 mg IV Placebo

CDAI Clinical Remission 45% 25%

Endoscopic Response 40% 12%

Table 2: Head-to-Head Comparison with Ustekinumab (SEQUENCE Trial)

Outcome Risankizumab Ustekinumab

Clinical Remission at Week 24 59% 40%

Endoscopic Remission at

Week 48
32% 16%

Experimental Protocols
The following protocols are based on the methodologies employed in the M15-991

(MOTIVATE) clinical trial for evaluating Risankizumab in patients with moderately to severely

active Crohn's disease who have failed prior biologic therapy.

Patient Population
Inclusion Criteria:

Adults aged 18-80 years with a diagnosis of moderately to severely active Crohn's

disease.
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Defined by a Crohn's Disease Activity Index (CDAI) score of 220-450.

Demonstrated inadequate response or intolerance to at least one biologic therapy (e.g.,

infliximab, adalimumab, vedolizumab, or ustekinumab).

Exclusion Criteria:

Presence of conditions that could confound the assessment of Crohn's disease activity.

Certain recent infections or vaccinations.

Study Design: M15-991 (MOTIVATE)
This study was a multicenter, randomized, double-blind, placebo-controlled induction study.

Patient Screening
(CDAI 220-450, Prior Biologic Failure) Randomization (1:1:1)

Risankizumab 600mg IV
at Weeks 0, 4, 8

Risankizumab 1200mg IV
at Weeks 0, 4, 8

Placebo IV
at Weeks 0, 4, 8

Week 12 Assessment
(Primary Endpoints)

Click to download full resolution via product page

M15-991 (MOTIVATE) Induction Study Workflow.

Treatment Protocol
Induction Phase (12 weeks):

Eligible patients were randomized to one of three intravenous (IV) treatment groups:

Risankizumab 600 mg

Risankizumab 1200 mg

Placebo
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Doses were administered at Week 0, Week 4, and Week 8.

Maintenance Phase (Following Induction):

Patients who responded to induction therapy were typically re-randomized to receive

subcutaneous (SC) maintenance doses of Risankizumab or placebo.

Efficacy Assessments
Primary Endpoints (at Week 12):

Clinical Remission (CDAI): Percentage of patients with a CDAI score <150.

Endoscopic Response: A decrease in the Simple Endoscopic Score for Crohn's Disease

(SES-CD) of >50% from baseline.

Secondary Endpoints:

Clinical Response (CDAI): A reduction in CDAI score of ≥100 points from baseline.

Endoscopic Remission: SES-CD score of ≤4 and at least a 2-point reduction from baseline

with no subscore >1.

Biomarker analysis: C-reactive protein (CRP) and fecal calprotectin levels.

Safety and Tolerability
The safety profile of Risankizumab was monitored throughout the trials, with adverse events

recorded and compared between treatment and placebo groups. The overall incidence of

treatment-emergent adverse events was found to be similar between Risankizumab and

placebo groups in the induction trials.

Conclusion
Risankizumab, a selective IL-23 inhibitor, has demonstrated significant efficacy and a favorable

safety profile in inducing clinical remission and endoscopic response in patients with

moderately to severely active Crohn's disease, including those who have not responded to

other biologic therapies. The data from pivotal trials like M15-991 (MOTIVATE), ADVANCE, and
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SEQUENCE support its use as a valuable therapeutic option. The provided protocols and data

offer a foundational understanding for researchers and clinicians working on the development

and application of targeted therapies for inflammatory bowel disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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